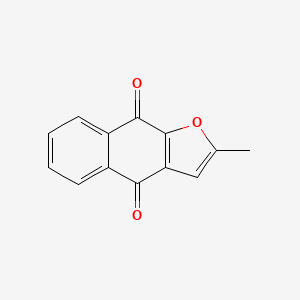

2-Methylnaphtho(2,3-b)furan-4,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylnaphtho(2,3-b)furan-4,9-dione, also known as this compound, is a useful research compound. Its molecular formula is C13H8O3 and its molecular weight is 212.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxicity and Anti-Cancer Activity

Research has demonstrated that 2-methylnaphtho(2,3-b)furan-4,9-dione exhibits notable cytotoxic effects against various cancer cell lines. A study indicated that this compound was significantly more cytotoxic than its analogs, showing three times higher cytotoxicity against certain tumor cells compared to other naphthoquinones . The mechanism of action involves the induction of apoptosis in cancer cells, as evidenced by the activation of caspases (caspase-3, caspase-8, and caspase-9) without causing DNA fragmentation in some cell lines .

Case Study: Cytotoxic Mechanisms

- Cell Lines Tested : Oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4) and promyelocytic leukemia (HL-60).

- Findings : Induction of annexin-positive cells indicates early apoptotic activity. The compound did not significantly induce autophagy markers in tested cells .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies have shown that it possesses selective toxicity towards human cancer cells while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing treatments that minimize damage to healthy tissues.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Cells | Toxicity Level |

|---|---|---|

| This compound | Human cancer cells | High |

| Analog Compounds | Normal human cells | Lower |

Potential Therapeutic Applications

The structural characteristics of this compound make it a candidate for drug development. Its ability to induce apoptosis selectively in cancer cells suggests potential use in targeted cancer therapies. Additionally, the compound's synthesis has been optimized for better yields and purity, enhancing its viability for pharmaceutical applications .

Synthesis Insights

Recent advancements in synthetic methods have improved the efficiency of producing naphtho[2,3-b]furan-4,9-diones. Techniques such as blue visible-light photocatalysis have been employed to facilitate the synthesis while maintaining regioselectivity .

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies have been conducted to predict the biological activity of this compound based on its molecular structure. Parameters such as hydrophobicity and electronic properties (LUMO energy and dipole moments) have been correlated with cytotoxic activity . This analytical approach aids in understanding how structural modifications can enhance therapeutic efficacy.

Propiedades

Fórmula molecular |

C13H8O3 |

|---|---|

Peso molecular |

212.2 g/mol |

Nombre IUPAC |

2-methylbenzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C13H8O3/c1-7-6-10-11(14)8-4-2-3-5-9(8)12(15)13(10)16-7/h2-6H,1H3 |

Clave InChI |

XUZHFXXIFCAROU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |

Sinónimos |

2-FNQ3 2-methylnaphtho(2,3-b)furan-4,9-dione FNQ3 cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.